![molecular formula C7H3ClF3NO3 B1422384 6-Chloro-2-(trifluoromethoxy)nicotinic acid CAS No. 1221171-91-0](/img/structure/B1422384.png)
6-Chloro-2-(trifluoromethoxy)nicotinic acid
Overview
Description
6-Chloro-2-(trifluoromethoxy)nicotinic acid, also known as CF3-Py-COOH, is a chemical compound belonging to the family of aromatic heterocyclic compounds. It has a CAS Number of 1221171-91-0 and a molecular weight of 241.55 .
Molecular Structure Analysis
The molecular formula of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is C7H3ClF3NO3 . The InChI code is 1S/C7H3ClF3NO3/c8-4-2-1-3 (6 (13)14)5 (12-4)15-7 (9,10)11/h1-2H, (H,13,14) and the InChI key is OMGPEKLXZHLEDL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloro-2-(trifluoromethoxy)nicotinic acid is a solid at room temperature . It has a boiling point of 272.2±35.0 C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Chromium(III)-Nicotinic Acid Complexes : The reaction of nicotinic acid with chromic perchlorate hexahydrate and sodium perchlorate in aqueous solution results in a Cr(III)-vitamin complex, showcasing the binding of nicotinic acid in a unique manner (González-Vergara et al., 1982).
Herbicide Development
- Herbicidal Activity of Nicotinic Acid Derivatives : Research on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has demonstrated their potential as herbicides against monocotyledonous weeds. The study indicates the promise of these compounds for agricultural applications (Yu et al., 2021).
Complex Formation and Catalysis
- New Chloro-di-phenyltin(IV) Complex with Nicotinic Acid : The creation of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid and its influence on the catalytic oxidation of linoleic acid demonstrates the utility of nicotinic acid derivatives in catalysis and complex formation (Xanthopoulou et al., 2006).
Cross-Coupling Reactions
- Cross-Coupling Reactions in Organic Chemistry : 2,6-Dichloronicotinic acid has been used in regioselective cross-coupling reactions with boronic acids. This process is significant for creating various substituted nicotinic acids, relevant in organic synthesis and pharmaceutical applications (Houpis et al., 2010).
Pharmaceutical Intermediates
- Synthesis of Anti-infective Agents : Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, highlights the importance of 6-chloro-2-(trifluoromethoxy)nicotinic acid derivatives in pharmaceutical research (Mulder et al., 2013).
Biological Interactions and Molecular Docking
- Molecular Docking with Lipoproteins : The study on niacin derivatives, including 6-chloro-nicotinic acid, focuses on their molecular docking characteristics with lipoproteins, revealing insights into the biological interactions of these compounds (Bardak, 2017).
Enzymatic Conversion and Recovery
- Enzymatic Conversion and Separation Techniques : Research on the enzymatic conversion of 3-cyanopyridine to nicotinic acid and its intensification using reactive extraction techniques indicates the relevance of nicotinic acid in biochemical industries (Kumar et al., 2008).
Enzymatic Catalysis
- Nicotinic Acid Dehydrogenase in Bacteria : The study of nicotinic acid dehydrogenase from Pseudomonas fluorescens highlights the role of nicotinic acid in microbial enzymatic processes (Hurh et al., 1994).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
6-chloro-2-(trifluoromethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(6(13)14)5(12-4)15-7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPEKLXZHLEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethoxy)nicotinic acid | |
CAS RN |
1221171-91-0 | |
Record name | 6-Chloro-2-(trifluoromethoxy)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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